molecular formula C13H23NO2 B8002904 (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester

Cat. No.: B8002904
M. Wt: 225.33 g/mol
InChI Key: OCFZHGWTHXLDLR-DCAQKATOSA-N
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Description

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of hydrogenated indoles. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including perindopril, which is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester typically involves the condensation of (2S, 3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N[(S)1-carboxybutyl]-(S)-alanine ethyl ester . The reaction is carried out under specific conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound involves a series of well-controlled chemical reactions and purification steps. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of perindopril, the compound inhibits the enzyme that converts angiotensin I to angiotensin II, thereby reducing blood pressure and improving heart function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S, 3aS,7aS)-Octahydro-indole-2-carboxylic acid tert-butyl ester apart is its specific stereochemistry and its role as a key intermediate in the synthesis of perindopril. Its unique structure and reactivity make it an essential component in the production of this important pharmaceutical .

Properties

IUPAC Name

tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFZHGWTHXLDLR-DCAQKATOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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